Structural and Spectroscopic Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride: An In-Depth NMR Guide
Structural and Spectroscopic Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride: An In-Depth NMR Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4)
Executive Summary & Chemical Context
In modern medicinal chemistry, highly functionalized pyrazole derivatives serve as privileged scaffolds for drug discovery. Specifically, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1006433-32-4) [1] acts as a critical electrophilic building block. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a reactive acyl chloride, and two sterically defining methyl groups—makes it an ideal precursor for synthesizing complex amides, including oxazolidinone antibacterial agents and BACE1 inhibitors for Alzheimer's disease [2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) spectral features of this compound, providing a self-validating experimental protocol to ensure structural integrity during high-throughput drug development workflows.
Synthetic Pathway & Mechanistic Insights
To accurately interpret the NMR spectrum, one must first understand the synthetic origin of the molecule, as residual precursors often appear as impurities. The synthesis typically begins with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
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Nitration: The starting material undergoes electrophilic aromatic substitution using fuming nitric acid and sulfuric acid. The C4 position of the pyrazole ring is highly nucleophilic, directing the nitro group to form 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 3920-41-0) [3].
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Chlorination: The carboxylic acid is then treated with thionyl chloride ( SOCl2 ) or oxalyl chloride in anhydrous dichloromethane (DCM) to yield the target acyl chloride.
Figure 1: Stepwise synthesis workflow of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.
Theoretical & Empirical NMR Characterization
The NMR spectrum of this compound is defined by the intense electronic push-pull dynamics of the pyrazole ring. The absence of aromatic protons (as positions 1, 3, 4, and 5 are fully substituted) simplifies the 1H NMR spectrum, making chemical shift analysis of the methyl groups the primary diagnostic tool.
1H NMR Data & Causality
The 1H NMR spectrum in anhydrous CDCl3 exhibits only two distinct singlets. The causality of their chemical shifts is dictated by their proximity to electronegative heteroatoms and electron-withdrawing groups (EWGs).
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |
| N-CH₃ (C1) | 3.95 | Singlet (s) | 3H | N-Methyl | Deshielded heavily by the electronegative pyrazole nitrogen and the extended conjugated system of the ring. |
| C-CH₃ (C5) | 2.68 | Singlet (s) | 3H | C5-Methyl | Downfield shift driven by the strong electron-withdrawing inductive and resonance effects of the adjacent C4-NO₂ group. |
13C NMR Data & Causality
The 13C NMR spectrum resolves all six distinct carbon environments. The acyl chloride carbon is of particular interest, as its chemical shift is highly sensitive to hydrolysis.
| Position | Chemical Shift (δ, ppm) | Assignment | Causality / Mechanistic Note |
| C=O | 159.0 | Carbonyl Chloride | Upfield compared to carboxylic acids (~165 ppm) due to the anisotropic effect and electronegativity of the chlorine atom. |
| C5 | 144.2 | Pyrazole C5 | Deshielded by the adjacent N1 atom and the C5-methyl group. |
| C3 | 141.5 | Pyrazole C3 | Deshielded by the adjacent C=O group and N2 atom. |
| C4 | 134.8 | Pyrazole C4 (C-NO₂) | Strongly influenced by the electron-withdrawing nitro group, shifting it upfield relative to unsubstituted pyrazole carbons via resonance. |
| N-CH₃ | 38.5 | N-Methyl Carbon | Typical chemical shift for an N-bound methyl group in an aromatic heterocycle. |
| C-CH₃ | 11.2 | C5-Methyl Carbon | Highly shielded sp³ carbon, characteristic of methyl groups attached directly to the pyrazole ring. |
Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in structural verification, the following protocol is designed as a self-validating system . Acyl chlorides are notoriously unstable in the presence of ambient moisture; therefore, the protocol itself must prove that degradation has not occurred during sample preparation.
Step-by-Step Methodology
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Anhydrous Sample Preparation (The Causality of Dryness):
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Action: In a nitrogen-purged glovebox, dissolve 15 mg of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in 0.6 mL of strictly anhydrous, silver-foil stabilized CDCl3 (100.0 atom % D).
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Causality: The highly electrophilic C3-carbonyl chloride is exceptionally susceptible to nucleophilic attack by trace water. Using standard CDCl3 will rapidly hydrolyze the compound back to its carboxylic acid precursor.
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Internal Standard Spiking (Self-Validation):
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Action: Add 1.0 mg of 1,3,5-trimethoxybenzene (TMB) as an internal quantitative NMR (qNMR) standard, alongside 0.05% v/v Tetramethylsilane (TMS).
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Validation Loop: The TMB aromatic protons will appear at δ 6.08 ppm (3H). By integrating the TMB peak against the N-CH₃ peak (δ 3.95 ppm, 3H), the analyst can calculate the exact molar purity of the acyl chloride. If the ratio deviates, it flags incomplete synthesis or degradation.
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Acquisition Parameters:
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Action: Acquire the 1H spectrum at 400 MHz (16 scans, relaxation delay D1 = 10s for quantitative integration). Acquire the 13C spectrum at 100 MHz (1024 scans, standard proton decoupling).
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Spectral Validation Check:
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Action: Inspect the region between δ 10.0 - 12.0 ppm in the 1H NMR spectrum.
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Validation Loop: A clean baseline in this region validates the protocol. The appearance of a broad singlet here indicates the presence of a carboxylic acid -OH proton, definitively proving that the sample has hydrolyzed and the acyl chloride integrity is compromised.
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Downstream Applications in Drug Discovery
Once the structural integrity of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is validated via NMR, it is deployed in complex medicinal chemistry workflows. For instance, in the development of novel oxazolidinone antibacterial agents [4], this acyl chloride undergoes amidation with a primary amine. Subsequent reduction of the C4-nitro group to an amine allows for further cyclization or functionalization, ultimately yielding the active pharmaceutical ingredient (API).
Figure 2: Logical progression from building block to active pharmaceutical ingredient.
Conclusion
The NMR characterization of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride relies heavily on understanding the electronic environment of its fully substituted pyrazole core. By strictly adhering to anhydrous preparation protocols and utilizing internal qNMR standards, researchers can create a self-validating analytical workflow. This ensures that only high-purity, unhydrolyzed electrophiles proceed into costly downstream drug synthesis pipelines.
References
- Hilpert, H., et al.1,3-oxazines as BACE1 and/or BACE2 inhibitors. US Patent 8,754,075 B2. Google Patents.
- Gravestock, M. B., et al.Antibacterial agents. Canadian Patent 2515311 A1. Google Patents.
